Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate
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Overview
Description
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is a chemical compound commonly used in cosmetic products as a UV absorber. It is known for its ability to protect cosmetic formulations from damage caused by UV light. The compound contains several functional groups, including ethylhexyl, methoxy, benzylidene, dioxoimidazolidine, and propionate, which contribute to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is synthesized through a condensation reaction between 3,4-dimethoxybenzylidene hydantoin and 2-ethylhexyl acrylate. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives with additional oxygen atoms, while reduction may yield compounds with fewer oxygen atoms. Substitution reactions result in products with different functional groups replacing the original ones .
Scientific Research Applications
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate has several scientific research applications, including:
Chemistry: Used as a model compound to study UV absorption and photostability.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in sunscreen formulations to prevent skin cancer and other UV-related health issues.
Industry: Utilized in the formulation of various cosmetic products, including sunscreens, lotions, and creams, to enhance UV protection
Mechanism of Action
The mechanism of action of ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate involves its ability to absorb UV light and convert it into less harmful energy forms, such as heat. This process protects the skin and cosmetic formulations from UV-induced damage. The compound’s molecular structure, including its benzylidene and dioxoimidazolidine groups, plays a crucial role in its UV-absorbing properties .
Comparison with Similar Compounds
Similar Compounds
Octocrylene: Another UV absorber used in sunscreens with similar UV protection properties.
Avobenzone: Known for its broad-spectrum UV protection, often used in combination with other UV absorbers.
Homosalate: A common UV filter in sunscreens, providing protection against UVB rays.
Uniqueness
Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is unique due to its specific combination of functional groups, which contribute to its high UV absorption efficiency and photostability. Its ability to protect against both UVA and UVB rays makes it a valuable ingredient in cosmetic formulations .
Properties
CAS No. |
113757-49-6 |
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Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-ethylhexyl 3-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]propanoate |
InChI |
InChI=1S/C23H32N2O6/c1-5-7-8-16(6-2)15-31-21(26)11-12-25-22(27)18(24-23(25)28)13-17-9-10-19(29-3)20(14-17)30-4/h9-10,13-14,16H,5-8,11-12,15H2,1-4H3,(H,24,28)/b18-13+ |
InChI Key |
VTCQGRUUIXLBJY-QGOAFFKASA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC1=O |
Canonical SMILES |
CCCCC(CC)COC(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=O |
Origin of Product |
United States |
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